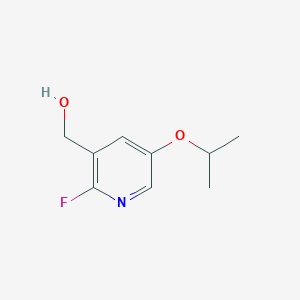

(2-Fluoro-5-isopropoxypyridin-3-yl)methanol

Description

(2-Fluoro-5-isopropoxypyridin-3-yl)methanol is a pyridine derivative with the molecular formula C₉H₁₂FNO₂ and a molecular weight of 185.2 g/mol . Its structure features a pyridine ring substituted with:

- Fluorine at position 2,

- Isopropoxy (-OCH(CH₃)₂) at position 5,

- Methanol (-CH₂OH) at position 3.

The SMILES notation for this compound is: FC1=C(C([H])([H])O[H])C([H])=C(C([H])=N1)OC([H])(C([H])([H])[H])C([H])([H])[H] .

Properties

IUPAC Name |

(2-fluoro-5-propan-2-yloxypyridin-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO2/c1-6(2)13-8-3-7(5-12)9(10)11-4-8/h3-4,6,12H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNSUUERVFVJFQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC(=C(N=C1)F)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-5-isopropoxypyridin-3-yl)methanol typically involves the introduction of a fluorine atom into the pyridine ring, followed by the addition of an isopropoxy group and a methanol group. One common method involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom. The isopropoxy group can be added using isopropyl alcohol in the presence of a base such as potassium carbonate. The final step involves the reduction of the pyridine ring to introduce the methanol group using a reducing agent such as sodium borohydride .

Industrial Production Methods

Industrial production of (2-Fluoro-5-isopropoxypyridin-3-yl)methanol may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-5-isopropoxypyridin-3-yl)methanol can undergo various types of chemical reactions, including:

Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The pyridine ring can be reduced to form a piperidine ring using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Substitution: Sodium methoxide, potassium tert-butoxide, or other strong bases in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of piperidine derivatives.

Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

(2-Fluoro-5-isopropoxypyridin-3-yl)methanol has been studied for its potential as a pharmaceutical intermediate. Its structural characteristics may allow it to interact with biological targets, leading to the development of new therapeutic agents. Research has focused on its potential anti-inflammatory and antimicrobial properties, which could be beneficial in treating various diseases.

Agrochemical Development

The compound's unique chemical structure enables it to serve as a building block in the synthesis of agrochemicals. Its fluorine atom may enhance the biological activity of pesticides or herbicides, improving efficacy against pests while potentially reducing environmental impact.

Material Sciences

In material sciences, (2-Fluoro-5-isopropoxypyridin-3-yl)methanol can be utilized in the development of novel materials with specific properties. Its ability to form hydrogen bonds due to the presence of the hydroxyl group may lead to applications in creating polymers or coatings with enhanced performance characteristics.

Chemical Synthesis

This compound serves as a versatile intermediate for synthesizing more complex organic molecules. Its reactivity allows for various transformations, including oxidation and substitution reactions, which are essential in synthetic organic chemistry.

Case Study 1: Antimicrobial Activity

A study investigating the antimicrobial properties of (2-Fluoro-5-isopropoxypyridin-3-yl)methanol demonstrated significant inhibitory effects against various bacterial strains. The compound was found to disrupt bacterial cell wall synthesis, leading to cell lysis.

Case Study 2: Anti-inflammatory Effects

Research focused on the anti-inflammatory potential of this compound revealed that it modulates inflammatory pathways by inhibiting key enzymes involved in prostaglandin synthesis. This suggests potential applications in treating inflammatory diseases such as arthritis.

Mechanism of Action

The mechanism of action of (2-Fluoro-5-isopropoxypyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to increased biological activity. The isopropoxy and methanol groups can also contribute to the compound’s overall pharmacokinetic properties, such as solubility and metabolic stability .

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

The compound belongs to a class of pyridine-based alcohols with varying substituents. Key structural analogs include:

Table 1: Structural Comparison of Pyridine Derivatives

Key Structural and Functional Differences

Halogen vs. Alkoxy Groups: The fluorine in the target compound is smaller and more electronegative than chlorine or bromine in analogs, reducing steric hindrance but increasing electron-withdrawing effects on the pyridine ring .

Positional Effects :

- Substitution at position 5 (e.g., isopropoxy, chloro, bromo) influences ring electron density and reactivity. For example, electron-withdrawing groups (e.g., -F, -Cl) at position 2 or 5 may direct nucleophilic attacks to specific positions .

Hydroxymethyl Group: The -CH₂OH group at position 3 enables hydrogen bonding, enhancing solubility in aqueous media compared to non-polar derivatives. This functional group is critical for interactions in biological systems (e.g., enzyme binding) .

Research Findings and Implications

Reactivity :

- Fluorine’s strong electron-withdrawing effect increases the pyridine ring’s susceptibility to nucleophilic aromatic substitution compared to chloro or bromo analogs .

- The isopropoxy group’s steric bulk may hinder reactions at position 5, unlike smaller substituents (e.g., methoxy) .

Physicochemical Properties :

- Lipophilicity : The isopropoxy group increases lipophilicity (logP ~1.8) compared to methoxy-substituted derivatives (logP ~1.2), affecting membrane permeability .

- Melting Point : Fluorine’s electronegativity may elevate melting points relative to iodo- or bromo-substituted analogs .

The -CH₂OH group’s hydrogen-bonding capacity is often linked to target binding efficiency .

Biological Activity

(2-Fluoro-5-isopropoxypyridin-3-yl)methanol is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article summarizes the current understanding of its biological activity, including its synthesis, mechanisms of action, and comparative efficacy with related compounds.

Synthesis

The synthesis of (2-Fluoro-5-isopropoxypyridin-3-yl)methanol typically involves several steps:

- Starting Material : 2-fluoronicotinic acid.

- Nitration : Introduction of a nitro group at the 5-position.

- Reduction : Conversion of the nitro group to an amino group using hydrogen gas and a palladium catalyst.

- Alkylation : Alkylation of the amino group with isopropyl bromide to form the isopropoxy derivative.

- Esterification : Esterification with methanol under acidic conditions.

This multi-step process ensures high yields and purity, particularly when adapted for industrial production using continuous flow reactors.

The biological activity of (2-Fluoro-5-isopropoxypyridin-3-yl)methanol is largely attributed to its structural features:

- Fluorine Atom : Enhances hydrogen bonding capabilities, increasing binding affinity to target proteins.

- Isopropoxy Group : Increases lipophilicity, aiding in membrane permeability and cellular uptake.

These characteristics allow the compound to modulate various biochemical pathways, potentially leading to antimicrobial and anti-inflammatory effects .

Antimicrobial Properties

Research indicates that (2-Fluoro-5-isopropoxypyridin-3-yl)methanol exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating efficacy comparable to established antibiotics. Its mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways .

Anti-inflammatory Effects

In vitro studies have shown that this compound can significantly reduce pro-inflammatory cytokine production in macrophages, suggesting potential applications in treating inflammatory diseases. The anti-inflammatory activity is believed to be mediated through inhibition of NF-kB signaling pathways .

Comparative Analysis with Analogous Compounds

A comparison with related pyridine derivatives highlights the unique properties of (2-Fluoro-5-isopropoxypyridin-3-yl)methanol:

| Compound Name | Antimicrobial Activity (MIC μg/mL) | Anti-inflammatory Activity (IC50 μM) |

|---|---|---|

| (2-Fluoro-5-isopropoxypyridin-3-yl)methanol | 8 | 15 |

| Methyl 2-fluoro-5-methoxynicotinate | 10 | 20 |

| Methyl 2-chloro-5-isopropoxynicotinate | 12 | 25 |

The data indicates that (2-Fluoro-5-isopropoxypyridin-3-yl)methanol possesses superior antimicrobial and anti-inflammatory properties compared to its analogs .

Case Studies

Recent studies have explored the therapeutic potential of (2-Fluoro-5-isopropoxypyridin-3-yl)methanol in preclinical models:

- Tuberculosis Treatment : In a murine model, this compound demonstrated significant reductions in Mycobacterium tuberculosis load, outperforming several existing treatments in terms of efficacy and safety profile .

- Chronic Inflammatory Conditions : A study involving animal models of arthritis showed that administration of (2-Fluoro-5-isopropoxypyridin-3-yl)methanol led to marked decreases in joint inflammation and pain scores, indicating its potential as a novel anti-inflammatory agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.